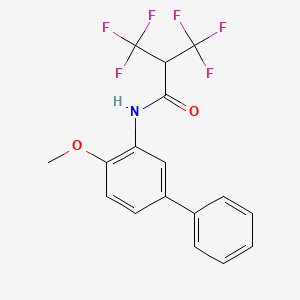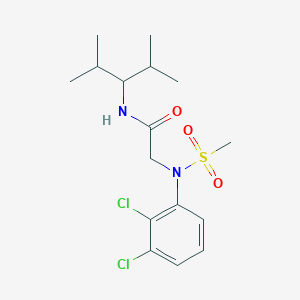![molecular formula C31H44N4O2 B4922013 N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. MPD belongs to the class of bis-amides and is a potent inhibitor of the serotonin transporter (SERT).
作用机制
MPD acts as a potent inhibitor of the serotonin transporter (N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], MPD increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of mood, and the potential for the treatment of various psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
MPD has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter, its ability to cross the blood-brain barrier, and its potential as a pharmacological tool for the study of serotonin signaling. However, there are also limitations to the use of MPD in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.
未来方向
There are several potential future directions for the study of MPD, including the investigation of its effects on other neurotransmitter systems, the development of novel MPD derivatives with improved pharmacological properties, and the exploration of its potential for the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, MPD is a promising pharmacological tool that has gained significant attention in the field of scientific research. Its potent inhibition of the serotonin transporter and potential therapeutic effects make it a valuable compound for the study of serotonin signaling and the development of novel antidepressant drugs. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential for the treatment of various psychiatric and neurological disorders.
合成方法
The synthesis of MPD involves a multi-step process that starts with the reaction of 2,6-dimethyl-4-bromophenol with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2,6-dimethyl-4-hydroxyphenyl dimethylcarbamate, which is then reacted with 1,2-bis(chloromethyl)benzene to form N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(dimethylcarbamoyl)ethyl]amine. The final step involves the reaction of this compound with piperidine to form MPD.
科学研究应用
MPD has been extensively studied for its potential as a pharmacological tool. It has been used in various scientific research applications, including the study of serotonin transporter function, the development of novel antidepressant drugs, and the investigation of the role of serotonin in various physiological processes.
属性
IUPAC Name |
N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O2/c1-22-15-26(16-23(2)30(22)32-28(36)20-34-11-7-5-8-12-34)19-27-17-24(3)31(25(4)18-27)33-29(37)21-35-13-9-6-10-14-35/h15-18H,5-14,19-21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDHYLKBYJZCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)CC3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)

![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)


![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)
